molecular formula C10H11Cl2N3O B1644953 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride CAS No. 1031793-11-9

3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride

Cat. No.: B1644953
CAS No.: 1031793-11-9
M. Wt: 260.12 g/mol
InChI Key: ASPRGCZBHZPENB-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both chloro and methoxy substituents on the phenyl ring, along with the pyrazole core, imparts unique chemical properties that can be exploited for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the starting materials might include 3-chloro-4-methoxyacetophenone and hydrazine hydrate.

    Substitution Reaction: The chloro and methoxy substituents are introduced via electrophilic aromatic substitution reactions. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the chloro substituent, potentially converting it to a hydroxyl group.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-carboxylic acid.

    Reduction: 3-(3-hydroxy-4-methoxyphenyl)-1H-pyrazol-5-ylamine.

    Substitution: 3-(3-azido-4-methoxyphenyl)-1H-pyrazol-5-ylamine.

Scientific Research Applications

3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding assays, and cellular signaling pathways.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting specific diseases.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The chloro and methoxy substituents enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine
  • 3-(4-methoxyphenyl)-1H-pyrazol-5-ylamine
  • 3-(3-chlorophenyl)-1H-pyrazol-5-ylamine

Uniqueness

3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency and selectivity in its biological applications, making it a valuable candidate for further research and development.

Properties

IUPAC Name

5-(3-chloro-4-methoxyphenyl)-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O.ClH/c1-15-9-3-2-6(4-7(9)11)8-5-10(12)14-13-8;/h2-5H,1H3,(H3,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPRGCZBHZPENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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